Methyl 2,2,2-trimethoxyacetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with good yields. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was prepared from L-serine in nine steps with an overall yield of 24% . Another example is the synthesis of 2-hydroxy-4,5,6-trimethoxyacetophenone, which was achieved via a 5-step reaction starting from trimethoxybenzene . These methods suggest that the synthesis of methyl 2,2,2-trimethoxyacetate could potentially be achieved through similar multi-step synthetic routes, optimizing each step for maximum yield.
Molecular Structure Analysis
The crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate provides valuable information about bond lengths and angles, which are indicative of the aromatic character and the influence of substituent groups on the phenyl ring . The presence of methoxy and formyl groups affects the ring angles and bond distances, which could be comparable to the effects observed in methyl 2,2,2-trimethoxyacetate.
Chemical Reactions Analysis
The papers describe various reactions involving methyl esters. For example, the oxidation of alkyl-substituted 2,5-dimethoxyacetophenones with thallium(III) nitrate in methanol–trimethyl orthoformate yields methyl alkyl-substituted 2,5-dimethoxyphenylacetates . Methyl (trimethylsilylmethyl)acetylenecarboxylate reacts with nitrile oxides to form isoxazoles . These reactions demonstrate the reactivity of methyl esters in different chemical environments, which could be extrapolated to the behavior of methyl 2,2,2-trimethoxyacetate in similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl esters can be inferred from their synthesis and molecular structure. The use of trimethyl orthoacetate for selective methylation indicates its reactivity and potential as a methylation agent . The crystal structure analysis reveals the stability of the compounds and the presence of intra- and intermolecular hydrogen bonding, which could also be relevant to the properties of methyl 2,2,2-trimethoxyacetate . The synthesis of 2-hydroxy-4,5,6-trimethoxyacetophenone and its optimization suggest that similar compounds have well-defined physical and chemical properties that can be characterized by techniques such as IR and NMR .
Scientific Research Applications
Methylation Reactions
Methyl 2,2,2-trimethoxyacetate, as part of the family of trimethyl orthocarboxylates, is utilized in methylation reactions with heterocycles. The methylation involves hydroxylated heterocycles, providing an alternative to traditional methods. It offers regioselective outcomes and sometimes differs from standard methylation methods. In some instances, its reaction efficiency and selectivity are influenced by solvent choice and reagent stability. This reagent offers a viable alternative to carcinogenic and salt-producing methylating agents (Janin, Huel, Flad, & Thirot, 2002).
Environmental Chemistry
Studies on environmental chemistry, specifically on trimethyl lead species, have utilized related compounds to understand methylation processes in environments like lake sediments. These investigations propose that biological routes to methylation can be supplemented or replaced by chemical disproportionation processes (Craig, 1980).
Carbohydrate Chemistry
In carbohydrate chemistry, methyl 2,2,2-trimethoxyacetate-related compounds are used for regioselective acetylation of diols. This process involves forming intermediates with methyl trimethoxysilane or dimethyl dimethoxysilane, followed by acetate-catalyzed monoacylation. It demonstrates high regioselectivity and parallels organotin-mediated schemes (Zhou, Ramström, & Dong, 2012).
Organic Synthesis
In organic synthesis, trimethyl orthoacetate, a similar reagent, is used for selective methylation of β-OH groups in hydroxynaphthazarins, offering an alternative to other methylation methods and showing effectiveness in various conditions (Balaneva, Shestak, & Novikov, 2019).
Safety and Hazards
properties
IUPAC Name |
methyl 2,2,2-trimethoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-8-5(7)6(9-2,10-3)11-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTABOWCQAPYNPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503479 | |
Record name | Methyl trimethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2,2-trimethoxyacetate | |
CAS RN |
18370-95-1 | |
Record name | Methyl trimethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,2,2-trimethoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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